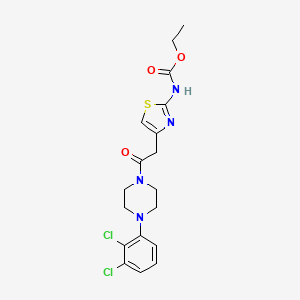

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole core linked to a piperazine ring substituted with a 2,3-dichlorophenyl group and an ethyl carbamate moiety. This structure combines a heterocyclic thiazole ring, known for its role in medicinal chemistry, with a piperazine scaffold that enhances binding to biological targets such as neurotransmitter receptors. The 2,3-dichlorophenyl substituent likely contributes to lipophilicity and receptor affinity, while the carbamate group may influence metabolic stability compared to urea or amide analogs .

Properties

IUPAC Name |

ethyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N4O3S/c1-2-27-18(26)22-17-21-12(11-28-17)10-15(25)24-8-6-23(7-9-24)14-5-3-4-13(19)16(14)20/h3-5,11H,2,6-10H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNODJFAATIJSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable electrophile.

Attachment of the Dichlorophenyl Group: This step involves the coupling of the dichlorophenyl group to the piperazine ring, which can be done using various coupling reagents.

Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the thiazole derivative with ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s closest analogs include piperazine-thiazole derivatives with urea or carbamate linkages and varying aromatic substituents. Key comparisons are summarized below:

Notes:

Spectroscopic and Analytical Data

- ESI-MS : Urea analogs (e.g., 11b, 11f) exhibit higher molecular weights (500–534 Da) due to urea’s additional nitrogen atoms, whereas carbamates (target and compound) are lighter (~460–494 Da) .

- Melting Points : Urea derivatives (e.g., 1f: 198–200°C; 1g: 205–207°C) typically have higher melting points than carbamates, suggesting stronger intermolecular interactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .

- Step 2: Introduction of the piperazine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .

- Step 3: Carbamate group installation using ethyl chloroformate in dichloromethane at 0–5°C to prevent hydrolysis . Optimization strategies :

- Use high-purity intermediates (validated by HPLC ≥98%).

- Monitor reaction progress with TLC or LC-MS .

- Purify via column chromatography (silica gel, chloroform:methanol 9:1) or recrystallization .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms regiochemistry of the thiazole and piperazine linkages (e.g., δ 7.8–8.2 ppm for thiazole protons) .

Q. How can initial biological screening be designed to evaluate cytotoxicity and target selectivity?

- In vitro assays :

- Cell lines : HepG2 (liver), MCF-7 (breast), and A549 (lung) for broad cytotoxicity profiling .

- Dose range : 1–100 µM, 48-hour exposure, with IC₅₀ calculation via MTT assay .

- Selectivity index : Compare IC₅₀ values with non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How does the compound’s mechanism of action differ in apoptosis induction versus cell cycle arrest?

- Apoptosis : Flow cytometry (Annexin V/PI staining) reveals caspase-3/7 activation (e.g., 2.5-fold increase at 10 µM) .

- Cell cycle arrest : PI staining shows G1-phase accumulation (e.g., 60% vs. 40% in controls) due to p21/p53 upregulation .

- Contradictions : Some analogs show G2/M arrest in leukemia cells (e.g., Jurkat), suggesting cell-type specificity . Mitigate via transcriptomic profiling (RNA-seq) to identify pathway divergences .

Q. What strategies resolve contradictions in reported cytotoxicity data across similar analogs?

- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH/NCATS guidelines) .

- Structural analogs : Test derivatives (e.g., fluorinated vs. chlorinated phenyl groups) to isolate electronic effects on bioactivity .

- Data normalization : Adjust for assay variability (e.g., serum concentration in media, passage number) .

Q. How can molecular docking predict binding interactions with dopamine receptors or kinases?

- Target selection : D2/D3 receptors (PDB: 6CM4) and EGFR (PDB: 1M17) .

- Docking software : AutoDock Vina with Lamarckian GA parameters .

- Key interactions :

- Piperazine : Hydrogen bonds with Asp110 (D2 receptor) .

- Thiazole : π-π stacking with Phe786 (EGFR) .

Q. What methodologies assess the compound’s metabolic stability and toxicity in preclinical models?

- In vitro metabolism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.